[1,3]oxazolo[4,5-d]pyrimidine
Overview
Description
1,3-Oxazolo[4,5-d]pyrimidines are a class of heterocyclic compounds that have been widely studied in the scientific community due to their potential applications in a variety of fields. Heterocycles such as 1,3-oxazolo[4,5-d]pyrimidines are of great interest due to their unique properties, which make them attractive for use in drug discovery, materials science, and biochemistry.
Scientific Research Applications
Biological Activity and Inhibition Properties
- Oxazolo[5,4-d]pyrimidines, being analogs of naturally occurring nucleic acid bases, have garnered interest due to their biologically active derivatives. Notably, 5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones have demonstrated the ability to inhibit ricin, a significant finding in the realm of biochemical research (Mandal et al., 2008).
Synthetic Methods and Structural Applications
- The synthesis and biological activity of oxazolo[4,5-d]pyrimidines have been extensively reviewed, highlighting the construction of the scaffold and its modifications, which play a crucial role in understanding their potential applications (De Coen et al., 2018).
Drug Discovery and Therapeutic Potential
- The oxazole and pyrimidine rings are central to drug discovery, and oxazolopyrimidines, particularly oxazolo[5,4‐d]pyrimidines, have shown significant activity as agonists and antagonists in signaling pathways involved in cell life cycle regulation. Their versatility makes them promising for the development of new therapeutic agents (Zhirnov et al., 2021).
Antitumor Activities
- Research on 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives has revealed their potential as inhibitors of FGFR1, a receptor implicated in various cancers. Some compounds in this class exhibited notable potency against cancer cell lines, suggesting their use in cancer therapy (Ye et al., 2015).
Novel Heterocyclic Systems
- The development of new heterocyclic systems, such as 7,8-dihydroimidazo[1,2-c][1,3]oxazolo[4,5-e][1,2,3]triazine, has been explored, providing insight into the potential chemical diversity and applications of these compounds in various scientific fields (Gurenko et al., 2012).
properties
IUPAC Name |
[1,3]oxazolo[4,5-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c1-4-5(7-2-6-1)8-3-9-4/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLYKXSOGKUKHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433667 | |
Record name | oxazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazolo[4,5-d]pyrimidine | |
CAS RN |
42850-93-1 | |
Record name | oxazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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